molecular formula C12H16BrNO3 B2514665 Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate CAS No. 1334145-98-0

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate

Cat. No.: B2514665
CAS No.: 1334145-98-0
M. Wt: 302.168
InChI Key: BEHSYKZARMNMOT-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is an organic compound that belongs to the class of esters It features a bromophenyl group and a methoxyethylamino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate typically involves the esterification of 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent quality and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-[(2-methoxyethyl)amino]acetate
  • Methyl 2-(4-fluorophenyl)-2-[(2-methoxyethyl)amino]acetate
  • Methyl 2-(4-iodophenyl)-2-[(2-methoxyethyl)amino]acetate

Uniqueness

Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially affecting their pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHSYKZARMNMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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